An In-depth Technical Guide to 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include potential applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] The introduction of a benzyl group at the 1-position and a ketone at the 4-position, as in 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, modulates the electronic and steric properties of the molecule, opening avenues for novel therapeutic applications. This guide will focus on the specific chemical characteristics of this particular derivative.
Molecular Structure and Physicochemical Properties
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is a tricyclic aromatic compound. Its structure consists of a benzene ring fused to a six-membered nitrogen-containing ring, which is substituted with a benzyl group on the nitrogen atom and a carbonyl group at the fourth position.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO | PubChemLite |
| Monoisotopic Mass | 237.11537 Da | PubChemLite |
| SMILES | C1CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 | PubChemLite |
| InChI | InChI=1S/C16H15NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9H,10-12H2 | PubChemLite |
| InChIKey | OTFPSEQWUFGDSQ-UHFFFAOYSA-N | PubChemLite |
Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-one
A common and effective method for the synthesis of the tetrahydroquinolin-4-one core is the intramolecular cyclization of an appropriate precursor, such as an o-aminochalcone derivative.[4]
Caption: Synthesis of the 1,2,3,4-Tetrahydroquinolin-4-one core.
Experimental Protocol (Adapted):
-
Chalcone Formation: To a solution of o-aminoacetophenone and benzaldehyde in ethanol, add a catalytic amount of a base (e.g., sodium hydroxide). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cyclization: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) and heat to reflux. The intramolecular cyclization will yield the desired 1,2,3,4-tetrahydroquinolin-4-one.
-
Purification: After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Step 2: N-Benzylation
The final step involves the N-benzylation of the synthesized 1,2,3,4-tetrahydroquinolin-4-one. This is a standard nucleophilic substitution reaction.
Caption: N-Benzylation to yield the final product.
Experimental Protocol:
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinolin-4-one in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add a base, such as potassium carbonate, to the solution, followed by the dropwise addition of benzyl bromide.
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up and Purification: After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography.
Spectroscopic Characterization
While experimental spectra for 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one are not widely published, we can predict the key spectroscopic features based on its structure and data from related compounds such as 1,2,3,4-tetrahydroquinoline and its N-benzyl derivatives.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the quinoline and benzyl rings, as well as the aliphatic protons of the tetrahydroquinoline core.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Quinoline & Benzyl) | 6.5 - 8.0 | Multiplets |
| Benzyl CH₂ | ~ 4.5 - 5.0 | Singlet |
| CH₂ (Position 2) | ~ 3.5 - 4.0 | Triplet |
| CH₂ (Position 3) | ~ 2.5 - 3.0 | Triplet |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Position 4) | 190 - 200 |
| Aromatic (Quinoline & Benzyl) | 110 - 150 |
| Benzyl CH₂ | ~ 50 - 60 |
| CH₂ (Position 2) | ~ 40 - 50 |
| CH₂ (Position 3) | ~ 30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C-N (Aromatic amine) | 1250 - 1350 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns will likely involve the loss of the benzyl group and other characteristic cleavages of the tetrahydroquinoline ring.
| Ion | Predicted m/z |
| [M+H]⁺ | 238.12265 |
| [M+Na]⁺ | 260.10459 |
Chemical Reactivity and Potential Transformations
The chemical reactivity of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is governed by the presence of the ketone and the tertiary amine functionalities.
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Reactions at the Carbonyl Group: The ketone at the C4 position can undergo a variety of classical carbonyl reactions, such as reduction to the corresponding alcohol, reductive amination, and Wittig reactions. These transformations allow for further diversification of the scaffold.
-
Reactions involving the Nitrogen Atom: The tertiary amine is a site for potential quaternization reactions.
-
Reactions of the Aromatic Ring: The benzene ring of the quinoline moiety can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing substituents.
Applications in Drug Discovery and Development
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents.[1] Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, suggesting that 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one could be a valuable lead compound or intermediate in several therapeutic areas:
-
Anticancer Agents: Many substituted tetrahydroquinolines have shown potent anticancer activity.[1][3] The specific substitutions in the target molecule could confer selectivity for certain cancer cell lines.
-
Anti-inflammatory and Antioxidant Properties: The tetrahydroquinoline nucleus is known to be associated with anti-inflammatory and antioxidant effects.[1][2]
-
Antimicrobial Activity: The structural motif is also present in compounds with antibacterial and antifungal properties.[3]
The presence of the N-benzyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. The ketone at the C4 position provides a handle for further chemical modifications to optimize biological activity and pharmacokinetic properties.
Conclusion
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is a fascinating molecule with significant potential in the field of medicinal chemistry. While direct experimental data is limited, its chemical properties can be reliably predicted based on the extensive knowledge of the tetrahydroquinoline scaffold. The synthetic routes are accessible, and the molecule offers multiple points for chemical modification, making it an attractive target for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.
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